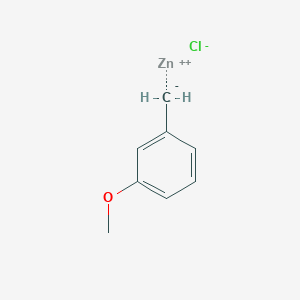

3-Methoxy-benzylzinc chloride

CAS No.:

Cat. No.: VC14028097

Molecular Formula: C8H9ClOZn

Molecular Weight: 222.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClOZn |

|---|---|

| Molecular Weight | 222.0 g/mol |

| IUPAC Name | zinc;1-methanidyl-3-methoxybenzene;chloride |

| Standard InChI | InChI=1S/C8H9O.ClH.Zn/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | MRTOLABRGUSXMD-UHFFFAOYSA-M |

| Canonical SMILES | COC1=CC=CC(=C1)[CH2-].[Cl-].[Zn+2] |

Introduction

Synthesis of 3-Methoxy-benzylzinc Chloride

Precursor Preparation: 3-Methoxybenzyl Chloride

The synthesis of 3-methoxy-benzylzinc chloride begins with the preparation of its precursor, 3-methoxybenzyl chloride. A patented method involves a three-step process starting from 3-hydroxybenzaldehyde :

-

Methylation: 3-Hydroxybenzaldehyde is treated with methyl sulfate in aqueous sodium hydroxide to yield 3-methoxybenzaldehyde.

-

Reduction: Potassium borohydride reduces the aldehyde to 3-methoxybenzyl alcohol.

-

Chlorination: Hydrochloric acid converts the alcohol to 3-methoxybenzyl chloride, achieving >99% purity .

Reaction Scheme:

Zinc Insertion

3-Methoxybenzyl chloride undergoes transmetallation with zinc metal to form the target organozinc compound. This reaction typically occurs in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere:

The reaction is exothermic and requires careful temperature control (0–25°C) to prevent side reactions.

Physicochemical Properties

While experimental data specific to 3-methoxy-benzylzinc chloride are scarce, its properties can be extrapolated from analogous benzylzinc chlorides:

| Property | Value/Description |

|---|---|

| Molecular Formula | CHClOZn |

| Molecular Weight | 230.99 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in THF, ethers; reacts violently with water |

| Stability | Air- and moisture-sensitive; requires storage under argon |

The methoxy group enhances solubility in polar aprotic solvents compared to unsubstituted benzylzinc chloride.

Applications in Organic Synthesis

Negishi Cross-Coupling

3-Methoxy-benzylzinc chloride participates in Negishi couplings with aryl halides or triflates, facilitated by palladium catalysts (e.g., Pd(PPh)). For example:

This reaction constructs biaryl methoxy derivatives, common motifs in drug discovery .

Conjugate Additions

The reagent adds to α,β-unsaturated carbonyl compounds, enabling the synthesis of γ-methoxy-substituted ketones. For instance, reaction with methyl vinyl ketone yields:

Challenges and Future Directions

Current limitations include the reagent’s sensitivity and the need for specialized equipment. Future research could explore:

-

Stabilized Formulations: Encapsulation in ionic liquids to enhance shelf life.

-

Flow Chemistry: Continuous synthesis to improve scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume